molecular formula C9H8ClN5O2 B2842548 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 318238-09-4

1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2842548
CAS No.: 318238-09-4
M. Wt: 253.65
InChI Key: CJTYMHMQSDGJGD-UHFFFAOYSA-N
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Description

1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro-substituted pyridine ring, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The starting material, 6-chloro-2-pyridine, is prepared through chlorination of 2-pyridine.

    Nitration: The 6-chloro-2-pyridine undergoes nitration to introduce the nitro group at the desired position.

    Pyrazole ring formation: The nitrated pyridine is then reacted with hydrazine to form the pyrazole ring.

    Methylation: Finally, the pyrazole derivative is methylated to obtain the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents such as amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and pyrazole groups can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

1-(6-chloro-2-pyridinyl)-N-methyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(6-chloro-2-pyridinyl)-4-piperidinamine: This compound has a similar pyridine ring but differs in the presence of a piperidine ring instead of a pyrazole ring.

    3-(6-chloro-2-pyridinyl)-1-methyl-3-pyrrolidinol: This compound has a pyrrolidine ring instead of a pyrazole ring and lacks the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O2/c1-11-9-6(15(16)17)5-12-14(9)8-4-2-3-7(10)13-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTYMHMQSDGJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=NC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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